molecular formula C22H33NO2 B1171600 Bullatine A CAS No. 1354-84-3

Bullatine A

Cat. No. B1171600
CAS RN: 1354-84-3
M. Wt: 343.5 g/mol
InChI Key:
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Description

Bullatine A is a diterpenoid alkaloid of the genus Aconitum, known for its anti-rheumatic and anti-inflammatory properties .


Synthesis Analysis

Bullatine A has been found to exert anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice . It is one of the major active ingredients of the plant Aconiti brachypodi Radix .


Molecular Structure Analysis

The molecular formula of Bullatine A is C22H33NO2 . It is a C20-diterpenoid alkaloid .


Chemical Reactions Analysis

Bullatine A has been found to stimulate spinal microglial dynorphin A expression, which produces anti-hypersensitivity in a variety of rat pain models . It also inhibits ATP-induced cell apoptosis and P2X receptor-mediated inflammatory responses .

Scientific Research Applications

Anti-Inflammatory Effects

Bullatine A has been shown to exert significant anti-inflammatory effects . It inhibits the expression of inflammatory genes in lipopolysaccharide (LPS)-activated microglia and macrophages. The compound reduces the mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This suggests its potential for treating peripheral inflammatory diseases .

Modulation of ROS/JNK/NF-κB Pathway

Research indicates that Bullatine A can modulate the ROS/JNK/NF-κB signaling pathway . It reduces the phosphorylation of c-Jun N-terminal kinase (JNK) and reactive oxygen species (ROS) generation, as well as the translocation of NF-κB p65. This modulation is crucial because it’s part of the mechanism through which Bullatine A achieves its anti-inflammatory effects .

Potential in Pain Management

Bullatine A has been reported to have significant anti-analgesic effects . It’s one of the major active ingredients of the traditional Chinese herbal medicine Aconiti brachypodi Radix, known for its analgesic and anti-inflammatory properties. The compound’s role in pain management is supported by its ability to inhibit inflammatory responses that often contribute to pain .

Neuroprotective Properties

The compound has potential neuroprotective properties due to its effects on spinal microglial cells. By stimulating the expression of dynorphin A, which is known to have anti-allodynic effects, Bullatine A could be beneficial in the treatment of neuropathic pain conditions .

Liver and Lung Protection

In vivo studies have shown that Bullatine A can attenuate liver and lung damage caused by systemic inflammatory responses. This is particularly relevant in conditions where inflammation leads to organ damage, suggesting that Bullatine A could have therapeutic applications in protecting these vital organs .

Reduction of Inflammatory Cell Infiltration

Bullatine A treatment has been observed to reduce inflammatory cell infiltration in animal models. This is important in the context of diseases where the infiltration of such cells exacerbates the condition, indicating a potential role for Bullatine A in the treatment of such diseases .

Therapeutic Potential for Inflammatory-Related Diseases

The overall anti-inflammatory effects of Bullatine A, including the reduction of pro-inflammatory cytokines and modulation of key inflammatory pathways, point to its therapeutic potential for a range of inflammatory-related diseases. Its ability to target specific pathways like JNK/ROS/NF-κB could make it a candidate for drug development in this field .

Pharmacological Characteristics

Bullatine A’s rich pharmacological characteristics, derived from its presence in Aconiti brachypodi Radix, make it a compound of interest for further research and development in phytopharmaceuticals. Its varied chemical properties and effects on different biological pathways underscore its potential as a versatile therapeutic agent .

Mechanism of Action

Target of Action

Bullatine A, a diterpenoid alkaloid of the genus Aconitum, primarily targets the P2X7 receptor . This receptor plays a crucial role in ATP-induced cell death and inflammatory responses .

Mode of Action

Bullatine A interacts with its primary target, the P2X7 receptor, by acting as a potent antagonist . It inhibits ATP-induced cell death and P2X receptor-mediated inflammatory responses . Furthermore, Bullatine A specifically stimulates dynorphin A expression in microglia in the spinal cord in vivo and cultured primary microglia in vitro .

Biochemical Pathways

Bullatine A affects several biochemical pathways. It inhibits the ROS/JNK/NF-κB pathway, thereby reducing the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and COX-2 . It also reduces the phosphorylation of c-Jun N-terminal kinases (JNK) and reactive oxygen species (ROS) generation .

Pharmacokinetics

The pharmacokinetics of Bullatine A have been studied in the context of transdermal drug delivery. It was found that Bullatine A in a microemulsion gel had more stable transdermal absorption, longer duration of action, and higher bioavailability than an ordinary gel . .

Result of Action

The molecular and cellular effects of Bullatine A’s action include the attenuation of pain hypersensitivity, regardless of the pain models employed . It also reduces the mRNA levels of several pro-inflammatory cytokines . Bullatine A’s anti-inflammatory effects are partly due to the inactivation of the JNK/ROS/NF-κB pathway .

Action Environment

The action, efficacy, and stability of Bullatine A can be influenced by various environmental factors. It is known that Bullatine A has been used in different pain models, including neuropathic pain, inflammatory pain, diabetic neuropathic pain, and bone cancer pain models , suggesting its efficacy across different physiological conditions.

Safety and Hazards

Bullatine A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While Bullatine A has shown promising results in pain management and anti-inflammatory responses, more research is needed to fully understand its mechanism of action and potential applications .

properties

IUPAC Name

(5R,11R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17+,18?,19-,20+,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLNQAYPUEDSI-LVIQKLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CCCC34[C@@H]2CC(C31)C56[C@@H]4[C@H](C(CC5)C(=C)[C@H]6O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159330
Record name Bullatine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bullatine A

CAS RN

1354-84-3
Record name Bullatine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001354843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bullatine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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